molecular formula C20H20F3N7O B2911998 4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide CAS No. 1058444-47-5

4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide

Cat. No.: B2911998
CAS No.: 1058444-47-5
M. Wt: 431.423
InChI Key: PSNXGZFJDWNLMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group at the 3-position. The pyridazine ring is linked to a piperazine-1-carboxamide moiety, which is further substituted with a 4-(trifluoromethyl)phenyl group. Its molecular formula is C₂₀H₂₀F₃N₇O, with a molecular weight of 455.42 g/mol. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the cyclopropyl substituent may influence conformational rigidity and binding affinity to biological targets . Piperazine carboxamides are known for their versatility in medicinal chemistry, often contributing to improved solubility and pharmacokinetic profiles .

Properties

IUPAC Name

4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N7O/c21-20(22,23)14-3-5-15(6-4-14)24-19(31)29-11-9-28(10-12-29)17-8-7-16-25-26-18(13-1-2-13)30(16)27-17/h3-8,13H,1-2,9-12H2,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNXGZFJDWNLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)NC5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide typically involves multiple steps, starting with the formation of the triazolopyridazine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The introduction of the cyclopropyl group and the trifluoromethyl-substituted phenyl group requires specific reagents and catalysts to ensure the desired substitutions occur efficiently. The final step involves coupling the piperazine moiety to the carboxamide group, often using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would be a key consideration, ensuring that the process can be carried out on a large scale without significant loss of efficiency or purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could result in a wide range of functionalized compounds, depending on the nature of the substituent introduced.

Scientific Research Applications

4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug discovery.

    Industry: In industrial applications, the compound can be used in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the structural and functional uniqueness of the target compound, we compare it with five analogues (Table 1) and discuss key findings.

Table 1: Structural and Functional Comparison of Analogues

Compound Name Molecular Formula Substituents (Triazole/Pyridazine Core) Phenyl Group Substitution Piperazine/Piperidine Variation Key Properties/Notes
Target Compound C₂₀H₂₀F₃N₇O 3-Cyclopropyl 4-(Trifluoromethyl)phenyl Piperazine-1-carboxamide High lipophilicity (CF₃), rigid cyclopropyl group
N-(4-Chlorophenyl)-1-(3-Isopropyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Piperidine-4-Carboxamide () C₂₁H₂₂ClN₇O 3-Isopropyl 4-Chlorophenyl Piperidine-4-carboxamide Isopropyl may reduce metabolic stability vs. cyclopropyl
4-{[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl}-N-[3-(Trifluoromethyl)Phenyl]Piperazine-1-Carboxamide () C₁₇H₁₆F₃N₇O No substituent 3-(Trifluoromethyl)phenyl Piperazine-1-carboxamide Trifluoromethyl at 3-position may alter target binding vs. 4-position
N-(4-Chlorobenzyl)-1-(3-Isopropyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Piperidine-4-Carboxamide () C₂₂H₂₄ClN₇O 3-Isopropyl 4-Chlorobenzyl Piperidine-4-carboxamide Benzyl group increases steric bulk, potentially reducing bioavailability
N-(4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl)-6-(Piperidin-1-yl)Pyridazine-3-Carboxamide () C₂₃H₂₂N₈O 3-Methyl 4-Phenyl (linked to pyridazine) Piperidine (non-carboxamide) Methyl group offers minimal steric hindrance; lacks piperazine’s hydrogen-bonding capacity

Key Research Findings

The 4-position may also optimize π-π stacking interactions with aromatic residues in enzyme binding pockets.

Triazole Substituents :

  • The cyclopropyl group in the target compound confers conformational rigidity, which may improve selectivity for kinases or GPCRs compared to isopropyl () or methyl () groups. Cyclopropane’s angle strain mimics transition states in enzymatic reactions, a feature absent in bulkier substituents .

Piperazine vs. Piperidine :

  • Piperazine carboxamides (target compound, ) exhibit stronger hydrogen-bonding capacity due to the carboxamide oxygen and secondary amine, unlike piperidine derivatives (). This enhances solubility (e.g., target compound’s calculated aqueous solubility: ~15 µM vs. ~5 µM for ) .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to (heterocyclization with chloroacetate) and (carboxamide coupling via HCTU). However, introducing the cyclopropyl group requires specialized reagents (e.g., cyclopropane carboxaldehyde), increasing complexity compared to isopropyl or methyl analogues .

Methodological Considerations for Comparison

As highlighted in , structural similarity assessments rely on molecular descriptors like Tanimoto coefficients or pharmacophore mapping. The target compound shares <60% similarity with and analogues (based on ECFP4 fingerprints), suggesting divergent biological activities despite shared scaffolds .

Biological Activity

The compound 4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound belongs to the class of piperazine derivatives fused with a triazolo-pyridazine moiety. Its structure is characterized by:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Triazolo-pyridazine moiety : A fused bicyclic structure that enhances biological activity.
  • Trifluoromethyl group : This substitution is known to increase lipophilicity and metabolic stability.

Anticancer Activity

Recent studies have indicated that compounds containing the triazolo-pyridazine scaffold exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating potent cytotoxic effects. For instance:

  • Cell Line Testing : The compound showed IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated. Preliminary results indicate:

  • Broad-spectrum Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Fungal Inhibition : The compound has shown antifungal activity against species such as Candida albicans, with MIC values significantly lower than those of conventional antifungal agents .

The proposed mechanism involves the inhibition of key enzymes and pathways essential for cell proliferation and survival. The triazole ring is believed to interact with biological targets through hydrogen bonding and π-stacking interactions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine and triazole moieties have been explored:

ModificationEffect on Activity
Trifluoromethyl groupIncreased lipophilicity and potency
Cyclopropyl groupEnhanced binding affinity to target receptors
Substituents on piperazineVaried effects on selectivity and toxicity

Case Studies

  • Anticancer Study : A study conducted by Barbuceanu et al. demonstrated that related compounds with similar structures exhibited significant anti-tumor activity in vivo, reinforcing the potential application of this compound in cancer therapy .
  • Antimicrobial Screening : Another study highlighted the effectiveness of related triazole derivatives against resistant bacterial strains, suggesting that this class could be pivotal in addressing antibiotic resistance .

Q & A

Q. What are the established synthetic routes for this compound, and what intermediates are critical for its preparation?

The synthesis typically involves multi-step reactions, including cyclocondensation, coupling, and functionalization. Key intermediates include:

  • Triazolopyridazine core : Formed via cyclization of hydrazine derivatives with diketones or cyanopyridazines under basic conditions .
  • Piperazine-carboxamide linkage : Introduced via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the triazolopyridazine intermediate and 4-(trifluoromethyl)phenyl isocyanate .

Q. Example Reaction Conditions :

StepReagents/ConditionsPurposeReference
1Hydrazine hydrate, ethanol, reflux (6 h)Cyclization to triazolopyridazine
2EDCI, HOBt, DIPEA, DMF, 60°C (18 h)Piperazine-carboxamide coupling

Q. Which spectroscopic and analytical methods are used to confirm its structural identity and purity?

  • 1H/13C NMR : Assigns protons and carbons in the triazolopyridazine and piperazine moieties (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, trifluoromethyl singlet at δ ~120 ppm in 13C) .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z ~464) and purity (>95%) .
  • XRPD/TGA : Confirms crystallinity and thermal stability (decomposition >200°C) .

Q. What preliminary biological activities have been reported for this compound?

Initial studies highlight:

  • Antimicrobial potential : Analogous triazolopyridazines inhibit bacterial/fungal growth (MIC: 2–16 µg/mL against S. aureus and C. albicans) via membrane disruption .
  • Kinase inhibition : The trifluoromethyl group enhances lipophilicity, potentially targeting ATP-binding pockets in kinases (IC50 < 1 µM in preliminary assays) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield in multi-step protocols?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve coupling efficiency .
  • Catalysis : Pd-mediated cross-coupling (e.g., Suzuki for aryl groups) reduces side reactions .
  • Purification : Gradient flash chromatography (hexane/EtOAc to DCM/MeOH) resolves polar intermediates .

Data Contradiction Analysis :
Discrepancies in reported yields (e.g., 40% vs. 65%) may arise from:

  • Purity of starting materials (e.g., hydrazine hydrate vs. anhydrous).
  • Reaction monitoring : TLC vs. HPLC for endpoint determination .

Q. How can advanced spectroscopic techniques resolve structural ambiguities?

  • 2D NMR (HSQC, HMBC) : Correlates cyclopropyl protons with adjacent carbons, confirming regiochemistry .
  • X-ray crystallography : Resolves piperazine conformation (chair vs. boat) and hydrogen-bonding patterns .
  • High-resolution MS : Distinguishes isotopic patterns (e.g., 35Cl/37Cl vs. CF3 groups) .

Q. What strategies address contradictions in biological activity data?

  • Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls (streptomycin for antimicrobial tests) .
  • Metabolic stability testing : Liver microsome assays identify rapid degradation (e.g., CYP3A4-mediated oxidation) as a confounding factor .

Q. How can structure-activity relationship (SAR) studies guide analog design?

  • Key modifications :
    • Cyclopropyl replacement : Larger rings (e.g., cyclobutyl) may enhance target binding but reduce solubility .
    • Trifluoromethyl positional isomerism : Meta vs. para substitution alters steric/electronic profiles .
  • Methodology :
    • Molecular docking : Predict interactions with 14-α-demethylase (PDB: 3LD6) for antifungal SAR .
    • Free-energy perturbation (FEP) : Computes binding affinity changes for virtual analogs .

Q. What advanced techniques evaluate pharmacokinetic properties?

  • Plasma protein binding (PPB) : Equilibrium dialysis (human serum albumin, 96% binding) .
  • Blood-brain barrier (BBB) permeability : PAMPA assay (Pe > 5 × 10⁻6 cm/s suggests CNS penetration) .
  • Metabolite identification : LC-HRMS detects N-dealkylation and piperazine ring oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.